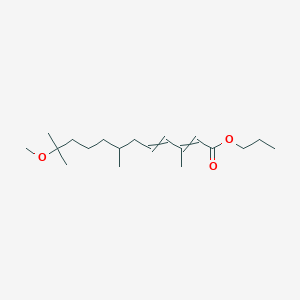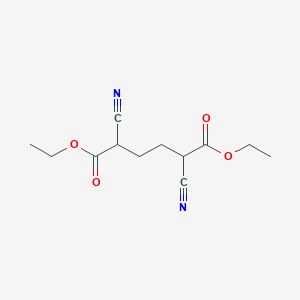![molecular formula C16H23Cl2NO3 B14504473 Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate CAS No. 62804-72-2](/img/structure/B14504473.png)
Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound known for its unique structure and properties. It is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. This compound features a pyridine ring substituted with chlorine atoms, making it a valuable molecule in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 2,6-dichloropyridin-3-ol with octyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation and crystallization to obtain high-purity products .
化学反応の分析
Types of Reactions
Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
作用機序
The mechanism of action of Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine atoms on the pyridine ring enhances its binding affinity and specificity. The ester group allows for hydrolysis, releasing active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
- Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
- Methyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
- Butyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
Uniqueness
Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate stands out due to its longer alkyl chain, which imparts unique physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. These characteristics make it particularly useful in applications requiring lipophilic compounds .
特性
CAS番号 |
62804-72-2 |
|---|---|
分子式 |
C16H23Cl2NO3 |
分子量 |
348.3 g/mol |
IUPAC名 |
octyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C16H23Cl2NO3/c1-3-4-5-6-7-8-11-21-16(20)12(2)22-13-9-10-14(17)19-15(13)18/h9-10,12H,3-8,11H2,1-2H3 |
InChIキー |
JSFCEGPIYZISAZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid](/img/structure/B14504409.png)
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)

![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)








